Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and a fluorine atom at position 5 of the pyrazole core. Pyrazole derivatives are known for their structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChI Key |
SGNVAQJPVQZUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrazole ring via cyclocondensation reactions between substituted hydrazines and β-ketoesters or related precursors. The key steps include:
- Formation of hydrazone intermediates from 4-nitrophenylhydrazine and fluorinated β-ketoesters.
- Cyclization under acidic or neutral conditions to form the pyrazole ring.
- Introduction or retention of the fluorine substituent at the 5-position.
- Esterification or preservation of the ethyl ester group at the 4-position.
Specific Synthetic Routes and Reaction Conditions
Cyclocondensation of 4-Nitrophenylhydrazine with Fluorinated β-Ketoesters
One well-documented method involves the reaction of 4-nitrophenylhydrazine with ethyl 4-fluoroacetoacetate or ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., acetic acid or hydrochloric acid) to form the pyrazole ring (Scheme 1).
- Reaction conditions: Heating at 80–100°C in polar solvents such as ethanol or dimethylformamide (DMF) enhances cyclization efficiency.
- Mechanism: Initial hydrazone formation followed by intramolecular cyclization generates the pyrazole core with the fluorine substituent at the 5-position.
- Yields: Typical isolated yields range from 60% to 75%, depending on the exact fluorinated ketoester and reaction conditions.
Use of Trichloromethyl Enones and Arylhydrazines
Recent advances have demonstrated the use of trichloromethyl enones as starting materials reacting with aryl hydrazines, including 4-nitrophenylhydrazine, to regioselectively prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.
- Reaction conditions: Initial reaction in chloroform under reflux for 2–3 hours, followed by methanolysis under reflux for 16 hours.
- Yields: For the 4-nitrophenyl-substituted pyrazole, yields are moderate (~37%), lower than for other electron-withdrawing groups, likely due to resonance stabilization effects that hinder methanolysis.
- Mechanistic insight: The strong electron-withdrawing nitro group favors resonance stabilization with the phenyl ring, reducing the efficiency of methanolysis of the trichloromethyl group to the ester.
Industrial Preparation Considerations
Industrial synthesis of this compound generally follows similar synthetic routes as described above but scaled up with process optimizations such as:
- Use of continuous flow reactors for improved reaction control and reproducibility.
- Microwave-assisted synthesis to reduce reaction times and increase yields.
- Utilization of readily available carboxylic acid precursors and chlorinating agents to prepare pyrazolecarbonyl chlorides as intermediates, which can then be converted to the target ester.
Data Table Summarizing Key Preparation Methods
Mechanistic and Chemical Reaction Analysis
Cyclocondensation Mechanism
- The nucleophilic nitrogen of 4-nitrophenylhydrazine attacks the electrophilic carbonyl carbon of the β-ketoester.
- Formation of hydrazone intermediate.
- Intramolecular cyclization and elimination of water leads to pyrazole ring closure.
- The fluorine substituent at the 5-position is retained from the fluorinated ketoester.
Influence of Electron-Withdrawing Groups
- The nitro group on the phenyl ring exerts strong electron-withdrawing resonance effects.
- This affects the reactivity of intermediates, especially in methanolysis steps, reducing yields compared to other substituents like fluorine or sulfonamide.
- The resonance stabilization can direct regioselectivity and influence the final product distribution.
Spectroscopic and Purification Techniques
- Purification: Silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v) is effective for isolating the pure compound.
- Characterization:
- $$^{1}H$$ and $$^{13}C$$ Nuclear Magnetic Resonance (NMR) to confirm substitution pattern and ring formation.
- Mass spectrometry (LC-MS/HPLC) to verify molecular weight and purity (>95%).
- Infrared spectroscopy (IR) to confirm ester and nitro functionalities.
- X-ray crystallography for definitive structural confirmation and regiochemistry.
Summary and Outlook
This compound can be efficiently synthesized via cyclocondensation of 4-nitrophenylhydrazine with fluorinated β-ketoesters under acidic conditions, yielding the fluorinated pyrazole ester in moderate to good yields. Alternative methods using trichloromethyl enones provide regioselective access but with lower yields due to electronic effects of the nitro substituent. Industrial-scale preparations leverage chlorination of pyrazolecarboxylic acids to reactive intermediates.
Further optimization of reaction conditions, solvent systems, and catalysts may improve yields and scalability. The strong electron-withdrawing nature of the nitro group requires careful consideration in reaction design to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, pyrazole derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, which indicates potential for development as anticancer agents .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its structural similarity to known anti-inflammatory drugs allows it to interact with inflammatory pathways effectively. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Agricultural Applications
Pesticide Development
this compound has been investigated for its potential use as a pesticide. The presence of the nitrophenyl group enhances its biological activity against pests while minimizing toxicity to non-target organisms. Field trials have shown effective control of specific agricultural pests, leading to increased crop yields .
Herbicide Formulation
The compound's ability to inhibit certain enzymatic pathways in plants makes it a candidate for herbicide formulation. Research has demonstrated that it can selectively target weed species without affecting crop plants, thereby providing an environmentally friendly alternative to conventional herbicides .
Materials Science
Polymer Synthesis
In materials science, this compound is being explored for its role in synthesizing novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties .
Nanocomposite Development
The compound is also being evaluated for use in nanocomposites. When combined with nanoparticles, it can improve the electrical and thermal conductivity of the resulting materials, making them suitable for applications in electronics and energy storage systems .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have been used to identify potential targets and understand the binding interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at the pyrazole core and aromatic rings, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparison of Key Pyrazole Derivatives
Key Findings
Substituent Effects on Bioactivity Fluorine vs. Both compounds exhibit antifungal activity, though the CF₃ analog’s higher molecular weight may affect pharmacokinetics. Nitro Group Positioning: The 4-nitrophenyl group at position 1 is critical for anti-tubercular activity in dihydropyrimidine hybrids (MIC = 0.02 µg/mL) , outperforming isoniazid. This suggests electron-withdrawing groups enhance target binding in mycobacterial enzymes.
Role of Auxiliary Functional Groups Amino vs. Hydroxy Substituents: The 5-amino derivative lacks reported bioactivity but serves as a pesticide intermediate, while the 5-hydroxy analog inhibits PfDHOD, a malaria-related enzyme. This highlights how polar substituents can shift applications from agrochemical to therapeutic.
Structural Hybrids
- Dihydropyrimidine-pyrazole hybrids demonstrate that coupling pyrazole with other heterocycles broadens biological scope. Their anti-tubercular potency (MIC = 0.02 µg/mL) underscores the synergy between the nitro group and the hybrid scaffold.
Discontinued Derivatives
- The 5-chloro analog was discontinued, possibly due to inferior activity or toxicity, emphasizing the specificity required in substituent selection.
Biological Activity
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10FN3O4
- CAS Number : 1269290-95-0
- Synonyms : this compound
The compound features a pyrazole ring substituted with a fluorine atom and a nitrophenyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 (Liver) | 12.5 | 54.25 |
| HeLa (Cervical) | 15.0 | 38.44 |
| MDA-MB-231 (Breast) | 10.0 | >90 |
| HCT-15 (Colon) | 9.8 | >90 |
These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal fibroblasts, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound significantly reduces cell proliferation in cancerous cells, as evidenced by the IC50 values obtained from various assays.
- Induction of Apoptosis : Studies indicate that this compound may induce programmed cell death in cancer cells, contributing to its effectiveness as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects.
Table 2: Anti-inflammatory Activity
| Assay Type | Inhibition (%) at 10 µM |
|---|---|
| COX-1 Inhibition | 70 |
| COX-2 Inhibition | 85 |
| TNF-alpha Release | 97.7 |
The compound demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
- Study on HepG2 Cells : This study assessed the compound's effect on liver cancer cells, revealing a notable reduction in cell viability and induction of apoptosis.
- HeLa Cell Study : The compound was tested against cervical cancer cells, where it showed moderate growth inhibition without significant toxicity to normal cells.
- Inflammation Model : In vivo models demonstrated that the compound effectively reduced inflammation markers and exhibited analgesic properties comparable to established anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
